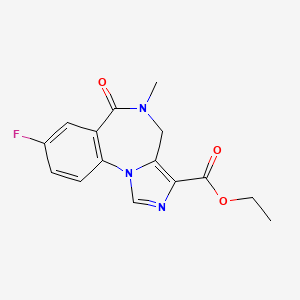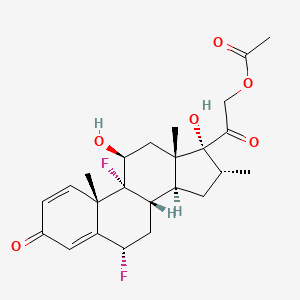
HC-030031
Descripción general
Descripción
HC-030031 es un antagonista potente y selectivo del receptor de potencial transitorio de anquirina 1 (TRPA1). Se utiliza principalmente en investigación científica para estudiar los mecanismos del dolor y la inflamación. El compuesto ha mostrado un potencial significativo en la reducción de la hipersensibilidad mecánica inducida por el dolor inflamatorio y neuropático .
Aplicaciones Científicas De Investigación
HC-030031 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar las propiedades químicas y las reacciones de los antagonistas de TRPA1.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de las condiciones de dolor crónico.
Industria: Utilizado en el desarrollo de nuevos medicamentos para el alivio del dolor y agentes antiinflamatorios.
Mecanismo De Acción
HC-030031 ejerce sus efectos bloqueando selectivamente el receptor TRPA1, un canal catiónico no selectivo involucrado en las vías del dolor y la inflamación. El compuesto inhibe la entrada de iones de calcio inducida por activadores como el isotiocianato de alilo y la formalina, con valores de concentración inhibitoria media de 6,2 y 5,3 micromolar, respectivamente . Este bloqueo reduce la activación de las vías del dolor y alivia la hipersensibilidad mecánica .
Análisis Bioquímico
Biochemical Properties
HC-030031 is known to block TRPA1-mediated currents with an IC50 of 0.7 μM . It is selective over TRPV1, TRPV3, TRPV4, hERG, and NaV1.2 channels . It does not display any significant binding to 41 other receptors, ion channels, and transporters nor functional modulation of 7 enzymes that are known to modulate pain signaling .
Cellular Effects
In cellular models, this compound has been shown to reduce cisplatin-induced renal tissue injury, apoptosis, and mitochondrial dysfunction . It also reduced the mitochondria-associated endoplasmic reticulum membrane (MAM) structure . Furthermore, it has been observed to decrease cell proliferation and increase apoptosis in HK-2 cells .
Molecular Mechanism
This compound acts as a selective antagonist for the TRPA1 receptor . It blocks TRPA1-mediated currents and is selective over other channels . A single amino acid residue (N855 in hTRPA1) significantly contributes to the inhibitory action of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively attenuate mechanical hypersensitivity in models of inflammatory and neuropathic pain . It has also been observed to reduce AITC-induced nocifensive behaviors in rats .
Dosage Effects in Animal Models
In animal models, oral administration of this compound at a dose of 100 mg/kg significantly reversed mechanical hypersensitivity in the more chronic models of Complete Freunds Adjuvant (CFA)-induced inflammatory pain and the spinal nerve ligation model of neuropathic pain .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de HC-030031 implica múltiples pasos, comenzando con la preparación de 2-(1,3-dimetil-2,6-dioxopurin-7-il)-N-(4-propan-2-ilfenil)acetamida. Las condiciones de reacción típicamente involucran el uso de disolventes orgánicos y catalizadores para facilitar la formación del compuesto deseado. La solubilidad de this compound en dimetilsulfóxido es mayor que 10 milimolar .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se produce a menudo en lotes y requiere un control cuidadoso de los parámetros de reacción para garantizar la consistencia y la calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
HC-030031 sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: this compound puede reducirse para formar derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales alterados, mientras que la reducción puede producir formas reducidas más simples del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Cinamaldehído: Otro activador de TRPA1 utilizado en la investigación del dolor.
Isotiocianato de alilo: Un compuesto que activa TRPA1 y se utiliza para estudiar los mecanismos del dolor.
Formalina: Se utiliza comúnmente en la investigación del dolor para inducir la activación de TRPA1.
Unicidad de HC-030031
This compound es único en su alta selectividad y potencia como antagonista de TRPA1. A diferencia de otros compuestos que pueden tener efectos más amplios en múltiples receptores, this compound se dirige específicamente a TRPA1, lo que lo convierte en una herramienta valiosa en la investigación del dolor y la inflamación .
Propiedades
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11(2)12-5-7-13(8-6-12)20-14(24)9-23-10-19-16-15(23)17(25)22(4)18(26)21(16)3/h5-8,10-11H,9H2,1-4H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQDZPHDVAOBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360763 | |
| Record name | 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349085-38-7 | |
| Record name | HC-030031 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349085387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HC-030031 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HC-030031 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU78VFH9C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















